Glutathione glycylmethyl ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

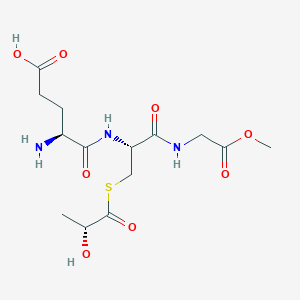

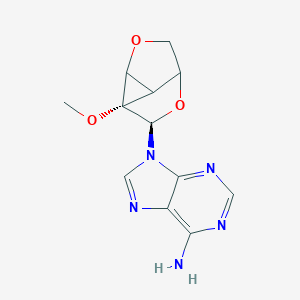

Glutathione glycylmethyl ester (GSH-MEE) is a derivative of glutathione, an important antioxidant in the human body. GSH-MEE has been studied extensively for its potential therapeutic applications due to its ability to enhance the bioavailability and stability of glutathione.

Mecanismo De Acción

Glutathione glycylmethyl ester enters cells through the same transporters as glutathione and is rapidly converted to glutathione by esterases. Glutathione is an important antioxidant that protects cells from oxidative stress by scavenging reactive oxygen species (ROS). Glutathione glycylmethyl ester enhances the bioavailability and stability of glutathione, which increases its antioxidant capacity. Glutathione glycylmethyl ester has also been shown to increase the expression of glutathione-related genes, which further enhances the cellular antioxidant defense system.

Efectos Bioquímicos Y Fisiológicos

Studies have shown that Glutathione glycylmethyl ester has a variety of biochemical and physiological effects. Glutathione glycylmethyl ester has been shown to increase the levels of glutathione in cells and tissues, which enhances the antioxidant capacity of the body. Glutathione glycylmethyl ester has also been shown to reduce oxidative stress, inflammation, and apoptosis in various cell types. In addition, Glutathione glycylmethyl ester has been shown to have neuroprotective effects and to enhance immune function.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of using Glutathione glycylmethyl ester in lab experiments is its ability to enhance the bioavailability and stability of glutathione. This allows researchers to study the effects of glutathione more effectively. However, one limitation of using Glutathione glycylmethyl ester is its cost, as it is more expensive than glutathione. In addition, Glutathione glycylmethyl ester may not be suitable for all experiments, as it may have different effects than glutathione in certain contexts.

Direcciones Futuras

There are several future directions for research on Glutathione glycylmethyl ester. One area of interest is the potential therapeutic applications of Glutathione glycylmethyl ester in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of interest is the potential use of Glutathione glycylmethyl ester in cancer therapy, as it has been shown to have anti-tumor effects. In addition, further research is needed to understand the mechanisms of action of Glutathione glycylmethyl ester and to optimize its synthesis and formulation for therapeutic use.

Conclusion

In conclusion, Glutathione glycylmethyl ester is a derivative of glutathione that has been studied extensively for its potential therapeutic applications. Glutathione glycylmethyl ester enhances the bioavailability and stability of glutathione, which is important for maintaining cellular redox balance and protecting against oxidative stress. Glutathione glycylmethyl ester has a variety of biochemical and physiological effects, including anti-inflammatory and anti-apoptotic effects. While Glutathione glycylmethyl ester has advantages for lab experiments, its cost and potential differences from glutathione in certain contexts may limit its applicability. Future research on Glutathione glycylmethyl ester may lead to new therapeutic applications in neurology, oncology, and immunology.

Métodos De Síntesis

Glutathione glycylmethyl ester can be synthesized by reacting glutathione with methyl iodide and glycine in the presence of a base such as potassium carbonate. The reaction yields Glutathione glycylmethyl ester, which is then purified using chromatography techniques. The purity of the final product can be confirmed using nuclear magnetic resonance (NMR) spectroscopy.

Aplicaciones Científicas De Investigación

Glutathione glycylmethyl ester has been studied for its potential therapeutic applications in various fields, including neurology, oncology, and immunology. Studies have shown that Glutathione glycylmethyl ester can enhance the bioavailability and stability of glutathione, which is important for maintaining cellular redox balance and protecting against oxidative stress. Glutathione glycylmethyl ester has also been shown to have anti-inflammatory and anti-apoptotic effects.

Propiedades

Número CAS |

146288-21-3 |

|---|---|

Nombre del producto |

Glutathione glycylmethyl ester |

Fórmula molecular |

C14H23N3O8S |

Peso molecular |

393.42 g/mol |

Nombre IUPAC |

(4S)-4-amino-5-[[(2R)-3-[(2R)-2-hydroxypropanoyl]sulfanyl-1-[(2-methoxy-2-oxoethyl)amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C14H23N3O8S/c1-7(18)14(24)26-6-9(13(23)16-5-11(21)25-2)17-12(22)8(15)3-4-10(19)20/h7-9,18H,3-6,15H2,1-2H3,(H,16,23)(H,17,22)(H,19,20)/t7-,8+,9+/m1/s1 |

Clave InChI |

DWWUEEQNZSDZMN-VGMNWLOBSA-N |

SMILES isomérico |

C[C@H](C(=O)SC[C@@H](C(=O)NCC(=O)OC)NC(=O)[C@H](CCC(=O)O)N)O |

SMILES |

CC(C(=O)SCC(C(=O)NCC(=O)OC)NC(=O)C(CCC(=O)O)N)O |

SMILES canónico |

CC(C(=O)SCC(C(=O)NCC(=O)OC)NC(=O)C(CCC(=O)O)N)O |

Otros números CAS |

146288-21-3 |

Secuencia |

EXG |

Sinónimos |

glutathione glycylmethyl ester GSH-(glycyl)methyl ester GSH-Me |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

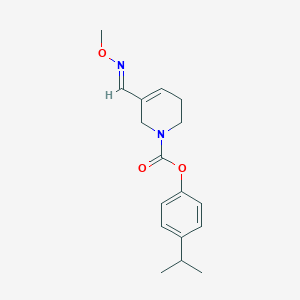

![2-[[5-(4-chlorophenyl)-7,7-dimethyl-8-methylidene-5,6-dihydronaphthalen-2-yl]oxy]-N,N-dimethylethanamine](/img/structure/B115972.png)

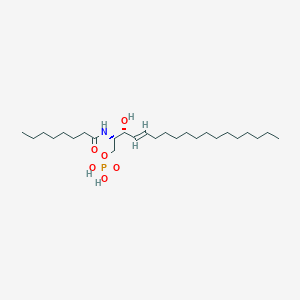

![[(3R,4R,5S)-4-Amino-5-(hydroxymethyl)pyrrolidin-3-YL]methanol](/img/structure/B115981.png)

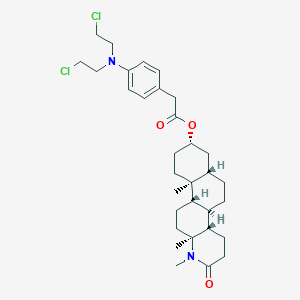

![7-[(1R,5S)-6-azaniumyl-3-azabicyclo[3.1.0]hexan-3-yl]-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylate](/img/structure/B115987.png)

![1-acetyl-N-[1-[[1-(methylamino)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]pyrrolidine-2-carboxamide](/img/structure/B115988.png)